(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Overview
Description
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is a chemical compound with the molecular formula C10H24ClN3. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride typically involves the reaction of 2-(azepan-1-yl)ethylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted amines.
Scientific Research Applications
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. The compound may also inhibit specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride can be compared with similar compounds such as:
(2-Aminoethyl)amine: A simpler analog with similar chemical properties but lacking the azepane ring.
(2-Aminoethyl)[2-(piperidin-1-yl)ethyl]amine: A structurally similar compound with a piperidine ring instead of an azepane ring.
(2-Aminoethyl)[2-(morpholin-1-yl)ethyl]amine: Another analog with a morpholine ring, offering different chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c11-5-6-12-7-10-13-8-3-1-2-4-9-13;;;/h12H,1-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKQOZJLAFBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNCCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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